2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione
Description
2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione (molecular formula: C₂₃H₂₇ClO₄; molecular weight: 402.93 g/mol) is a bicyclic diketone derivative characterized by a 3-chlorophenyl substituent and a hydroxylated cyclohexenone moiety. This compound is synthesized via condensation reactions involving substituted phenyl groups and cyclohexanedione precursors, with structural confirmation typically achieved through X-ray crystallography and spectroscopic methods . Its purity (>90%) and stereochemical complexity make it a subject of interest in materials science and medicinal chemistry, particularly for studying structure-activity relationships (SAR) in drug discovery .
Properties
CAS No. |
868273-24-9 |
|---|---|
Molecular Formula |
C23H27ClO4 |
Molecular Weight |
402.92 |
IUPAC Name |
2-[(3-chlorophenyl)-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H27ClO4/c1-22(2)9-15(25)20(16(26)10-22)19(13-6-5-7-14(24)8-13)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-20,27H,9-12H2,1-4H3 |
InChI Key |
FYWRTRIQWSJIJX-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC(=CC=C2)Cl)C3=C(CC(CC3=O)(C)C)O)C |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using a chlorobenzene derivative.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, which may require specific catalysts and reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of cyclohexanedione compounds exhibit antiviral properties. For instance, certain structural analogs have shown moderate activity against viruses such as herpes simplex virus (HSV) . The mechanism often involves interference with viral replication processes through inhibition of key enzymes.
Cholesterol-Lowering Effects
Another significant application is in the modulation of lipid metabolism. Compounds similar to 2-[(3-chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione have been investigated for their ability to lower serum cholesterol and triglyceride levels. This property makes them potential candidates for treating hyperlipidemia .
Agrochemical Applications
The compound's structural characteristics make it suitable for use in agrochemicals. Research has shown that cyclohexanedione derivatives can act as effective herbicides or fungicides. Their ability to disrupt specific biochemical pathways in plants or fungi can lead to enhanced crop protection .
Case Study 1: Antiviral Activity
A study published in SciELO examined the antiviral properties of various cyclohexanedione derivatives against HSV. The research highlighted that modifications in the substituent groups significantly influenced antiviral efficacy and selectivity .
Case Study 2: Lipid Metabolism Modulation
In a clinical trial phase II study referenced by PubChem, a related compound demonstrated significant reductions in cholesterol levels among participants. This study underscores the potential therapeutic benefits of similar compounds in managing cardiovascular diseases .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Electronic and Steric Effects
- Chlorine vs. Nitro Groups : The 3-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing electrophilic reactivity compared to the stronger electron-withdrawing nitro group in the 3-nitrophenyl analog. This difference influences solubility (chloro: more lipophilic; nitro: more polar) and binding interactions in biological systems .
- Thienyl vs. Phenyl: The 5-nitro-2-thienyl analog (C₂₁H₂₅NO₆S) incorporates a sulfur-containing heterocycle, which may enhance π-π stacking interactions in protein binding compared to the purely aromatic phenyl analog .
Physicochemical Properties
- Acidity : The thienyl analog’s pKa (4.41 ± 0.42) suggests moderate acidity, influenced by the nitro group’s electron-withdrawing effects. The target compound’s pKa is unreported but expected to be higher due to the less electronegative chloro substituent .
Biological Activity
The compound 2-[(3-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClO
- Molecular Weight : 344.85 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may exhibit:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose regulation.
- Antimicrobial Properties : The chlorophenyl group is known for enhancing antimicrobial activity, making this compound a candidate for further studies in infectious disease treatment.
Study 1: Antioxidant Potential
A study published in Pharmaceutics assessed the antioxidant capacity of similar cyclohexanedione derivatives. The findings indicated that compounds with hydroxyl substitutions demonstrated significant free radical scavenging activity, suggesting a similar potential for our compound .
Study 2: Enzyme Interaction
Molecular docking studies have been conducted to evaluate the binding affinity of the compound to various enzymes, including acetylcholinesterase (AChE). Results showed promising interactions that could lead to the development of inhibitors for neurodegenerative diseases .
Study 3: Antimicrobial Activity
Research focusing on derivatives of chlorophenyl compounds highlighted their effectiveness against several bacterial strains. The tested derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating potential therapeutic applications .
Data Table: Biological Activities
Q & A
Q. What experimental strategies can optimize the synthesis of this compound to ensure high purity and yield?
Methodological Answer:
- Stepwise Optimization : Vary reaction parameters (e.g., catalysts, solvents, temperature) systematically. For example, use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Analytical Validation : Employ HPLC (≥95% purity threshold) and H/C NMR for structural confirmation. highlights crystallographic validation (XRD) for analogous structures to resolve stereochemical ambiguities .
- Yield Improvement : Track byproducts via LC-MS and optimize quenching conditions to minimize degradation.
Q. What spectroscopic and computational methods are most effective for structural characterization?
Methodological Answer:
- Core Techniques :
- In Silico Tools : DFT calculations (e.g., Gaussian 09) to predict IR vibrational modes and compare with experimental data.
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
Methodological Answer:
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks (ICH Q1A guidelines). Monitor degradation via HPLC.
- Thermal Analysis : Use DSC to identify melting points and phase transitions (e.g., decomposition above 200°C inferred from cyclohexanedione analogs) .
Advanced Research Questions
Q. How to design experiments probing the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- In Silico Docking : Use AutoDock Vina to predict binding affinities toward targets like cytochrome P450 (docking score ≤ -7.0 kcal/mol suggests strong interaction) .
- In Vitro Validation : Perform enzyme inhibition assays (e.g., IC determination via fluorometric kits) with dose-response curves (4-parameter logistic model). Reference ’s antioxidant activity protocols .
Q. What methodologies evaluate the environmental fate and ecotoxicological risks of this compound?
Methodological Answer:
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
